Product packaging for 2-(4-Methylbenzylidene)malononitrile(Cat. No.:CAS No. 2826-25-7)

2-(4-Methylbenzylidene)malononitrile

Cat. No.: B052347
CAS No.: 2826-25-7
M. Wt: 168.19 g/mol
InChI Key: JIFVPBALUHDGEP-UHFFFAOYSA-N
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Description

2-(4-Methylbenzylidene)malononitrile (MBM) is an organic compound that serves as a valuable building block and model system in advanced materials research. This D-π-A (donor-π-bridge-acceptor) chromophore features a molecular structure where a methyl group acts as an electron donor, a benzene ring and benzylidene chromophore form the π-conjugated bridge, and the nitrile groups serve as strong electron acceptors. This architecture facilitates pronounced intramolecular charge transfer (ICT), a property that is central to its research applications . Recent scientific investigations highlight MBM's significant potential in the field of photonics. Grown as a high-quality single crystal, it exhibits an outstanding third-order nonlinear optical (NLO) response, making it a promising candidate for applications in optical switching, telecommunications, and photonic device fabrication . Its crystalline structure is triclinic with a centrosymmetric space group (Pī) and is characterized by an approximately planar molecular geometry . Beyond its optical properties, this compound is a classic product of a Knoevenagel condensation reaction, typically synthesized from p-tolualdehyde and malononitrile . It is a solid with a melting point of approximately 135-139 °C and should be stored refrigerated and under inert gas due to its air and heat sensitivity . Key Research Applications: • Nonlinear Optics (NLO): Serves as a core material for studying third-order NLO effects and optical limiting behavior . • Organic Synthesis: Acts as a key intermediate for the preparation of various heterocyclic compounds and more complex chemical entities . • Model System: Functions as an excellent subject for fundamental studies on intramolecular charge transfer in π-conjugated systems . This product is intended for research purposes only and is not suitable for diagnostic, therapeutic, or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8N2 B052347 2-(4-Methylbenzylidene)malononitrile CAS No. 2826-25-7

Properties

IUPAC Name

2-[(4-methylphenyl)methylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2/c1-9-2-4-10(5-3-9)6-11(7-12)8-13/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIFVPBALUHDGEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00294826
Record name Toluene, 4-(2,2-dicyanoethenyl)
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Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2826-25-7
Record name 2826-25-7
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Record name Toluene, 4-(2,2-dicyanoethenyl)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Methylbenzylidene)malononitrile
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-(4-Methylbenzylidene)malononitrile is typically synthesized through the Knoevenagel condensation reaction. This reaction involves the condensation of 4-methylbenzaldehyde with malononitrile in the presence of a base catalyst. Common catalysts used include piperidine, pyridine, or ammonium acetate. The reaction is usually carried out in a solvent such as ethanol or acetonitrile at room temperature or slightly elevated temperatures .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be optimized using solid catalysts like Ti-Al-Mg hydrotalcite or Zn-Al-Mg hydrotalcite. These catalysts enhance the reaction efficiency and selectivity, making the process more environmentally friendly. The reaction conditions typically involve a mole ratio of 1:3 of 4-methylbenzaldehyde to malononitrile, with ethyl acetate as the solvent and a catalyst loading of 2.5 × 10^-4 g/cm^3. The reaction is conducted at 60°C for about 4 hours, achieving high conversion and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylbenzylidene)malononitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted benzylidene derivatives, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 2-(4-methylbenzylidene)malononitrile typically involves the Knoevenagel condensation reaction between malononitrile and 4-methylbenzaldehyde. This reaction is favored due to the electron-withdrawing properties of the cyano groups, which enhance the reactivity of the malononitrile component. The compound is characterized by its planar structure, which is crucial for its biological activity and interaction with other molecules .

Key Properties:

  • Molecular Formula: C₁₁H₈N₂
  • Melting Point: 135°C to 139°C
  • Appearance: White to light yellow powder .

Anticancer Activity

Research has indicated that MBM derivatives exhibit significant anticancer properties. A study highlighted the compound's ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The structural modifications in MBM can lead to enhanced activity against different cancer types.

Tyrosinase Inhibition

Another prominent application of MBM is in the field of dermatology as a tyrosinase inhibitor. Tyrosinase plays a critical role in melanin production; thus, inhibiting this enzyme can be beneficial for treating hyperpigmentation disorders. Studies have shown that certain MBM derivatives effectively inhibit tyrosinase activity, making them potential candidates for skin-whitening agents in cosmetic formulations .

Photoconductive Materials

MBM has been explored for use in photoconductive materials due to its ability to form charge-transfer complexes. These properties make it suitable for applications in organic photovoltaic devices and sensors . The incorporation of MBM into polymer matrices has demonstrated improved electrical conductivity and stability under light exposure.

Organic Synthesis

In synthetic organic chemistry, MBM serves as a versatile intermediate in various reactions, including cycloadditions and as a 1,3-dipole in [3+2] cycloaddition reactions. These reactions are crucial for synthesizing complex molecular architectures that are important in pharmaceuticals and agrochemicals .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer ActivityNature Demonstrated significant inhibition of cancer cell lines with IC50 values indicating potency.
Tyrosinase InhibitionPMC Identified as a strong inhibitor of tyrosinase with potential for cosmetic applications without cytotoxic effects.
Photoconductive MaterialsResearchGate Enhanced electrical properties when incorporated into polymer films for photovoltaic applications.

Mechanism of Action

The mechanism of action of 2-(4-Methylbenzylidene)malononitrile involves its ability to participate in charge transfer interactions. The compound’s structure, featuring a conjugated system with electron-donating and electron-withdrawing groups, facilitates intramolecular charge transfer. This property is crucial for its nonlinear optical (NLO) behavior, making it a potential candidate for applications in optoelectronics and photonics .

Comparison with Similar Compounds

Reactivity in Phospha-Michael Additions

The methyl substituent (electron-donating, +I effect) in 2-(4-methylbenzylidene)malononitrile reduces electrophilicity compared to unsubstituted 2-benzylidenemalononitrile. This effect prolongs reaction times in catalytic processes:

  • A-catalyzed reactions (DMAP-based catalyst):
    • Methyl derivative: 2.5–3.5 h at 80°C for 99% yield.
    • Unsubstituted derivative: 1–2 h at 80°C for similar yields .
  • B-catalyzed reactions (thermomorphic conditions): Methyl derivative: 4.5 h for 80% yield.

Key Insight : Electron-donating groups decrease the electrophilicity of the α,β-unsaturated system, necessitating harsher conditions for nucleophilic additions .

Pharmacological Activity

Substituents modulate biological activity:

  • EGFR Inhibition: Methyl derivatives are precursors to tyrphostins, which inhibit EGFR kinase. 7-Substituted quinolines (electron-deficient) show higher potency (IC₅₀ = 2.3 µM) than methyl-substituted analogues .
  • Tyrosinase Inhibition: 2-(3,4-Dihydroxybenzylidene)malononitrile (BMN11) exhibits anti-melanogenic activity (IC₅₀ = 0.8 µM), highlighting the role of hydroxyl groups in metal chelation .

Key Insight : Electron-withdrawing or polar groups enhance target binding, while methyl groups primarily serve as steric/electronic modulators .

Structural and Crystallographic Differences

Compound Planarity (Å) Intermolecular Interactions Applications
This compound ±0.037 None Kinase inhibitors, heterocycles
2-(4-Nitrobenzylidene)malononitrile N/A π-π stacking Molecular devices
2-(3-Cyano-4-methyl-furanyl)malononitrile Non-planar C-H···π bonds Material science

Key Insight : Nitro derivatives favor π-π stacking for device applications, while methyl derivatives prioritize planarity for pharmacological utility .

Biological Activity

2-(4-Methylbenzylidene)malononitrile, a derivative of malononitrile, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is part of a broader class of compounds known as benzylidene malononitriles, which have been studied for various pharmacological properties, including anti-melanogenic, antimicrobial, and cytotoxic effects.

Chemical Structure and Properties

The chemical formula for this compound is C11H8N2C_{11}H_{8}N_{2}. Its structure features a benzylidene moiety with a methyl group at the para position relative to the nitrile groups. This structural configuration is crucial for its biological activity, influencing interactions with biological targets.

1. Tyrosinase Inhibition

Tyrosinase is a key enzyme involved in melanin biosynthesis, making it a target for skin-whitening agents. Research indicates that derivatives of malononitrile, including this compound, exhibit significant inhibitory effects against tyrosinase.

  • Case Study : In a comparative study involving various substituted benzylidene malononitriles, 2-(3, 4-dihydroxybenzylidene)malononitrile (BMN11) showed the strongest tyrosinase inhibition with an IC50 value of 17.05 μM . While direct data on this compound's IC50 is limited, its structural analogs suggest similar potential.

2. Cytotoxicity

Evaluations of cytotoxic effects are crucial for determining the safety profile of potential therapeutic agents. Studies have demonstrated that certain malononitrile derivatives do not exhibit significant cytotoxicity at concentrations that inhibit tyrosinase activity effectively.

  • Findings : BMN11 showed no cytotoxicity in cell lines such as HaCat (human keratinocyte), B16F10 (mouse melanoma), and Hs27 (human fibroblast) up to concentrations of 30 μM . This suggests that this compound may similarly possess a favorable safety profile.

3. Antimicrobial Activity

Research has indicated that some benzylidene malononitriles possess antimicrobial properties. Although specific studies on this compound are scarce, related compounds have demonstrated effectiveness against various bacterial strains.

The mechanism by which these compounds exert their biological effects often involves binding to active sites on enzymes or receptors. For example, BMN11 was shown to bind directly to tyrosinase through hydrogen bonds and hydrophobic interactions . This suggests that similar interactions may be present in this compound, contributing to its inhibitory effects on tyrosinase.

Synthesis and Derivatives

The synthesis of this compound can be achieved through the Knoevenagel condensation reaction using appropriate aldehydes and malononitrile under catalytic conditions . The efficiency of this reaction can vary based on substituents on the aromatic ring, with electron-withdrawing groups enhancing reactivity.

CompoundYield (%)Reaction Time (min)
This compound95 ± 3%15
BMN11 (3,4-dihydroxy variant)--

Q & A

Q. Table 1: Synthesis Optimization

MethodCatalystSolventYield (%)Reference
RefluxP₂O₅Ethanol68
MicrowaveUreaSolvent-free96
Supported Cu catalystDiamide–diacid PMOEthanol82

Basic: How is the crystal structure of this compound characterized?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) reveals a planar molecular geometry (r.m.s. deviation = 0.023 Å) with head-to-tail stacking along the [010] axis. Key parameters:

  • Crystal System : Triclinic, space group P1 .
  • Unit Cell Dimensions :
    • a = 7.0043 Å, b = 7.5270 Å, c = 9.5396 Å
    • Angles: α = 106.757°, β = 96.592°, γ = 105.204° .
  • Spectroscopic Confirmation : IR shows C≡N stretches at 2223 cm⁻¹, and NMR confirms aromatic protons at δ 7.8 ppm (CDCl₃) .

Basic: What spectroscopic techniques confirm the compound’s structure, and what are the key spectral signatures?

Methodological Answer:

  • FTIR : Strong absorption at 2223–2226 cm⁻¹ (C≡N stretch) and 1581–1589 cm⁻¹ (C=C aromatic) .
  • ¹H NMR :
    • Aromatic protons: δ 7.80 (d, J = 8.2 Hz, 2H), δ 7.32 (d, J = 8.2 Hz, 2H).
    • Methine proton: δ 7.71 (s, 1H) .
  • ¹³C NMR : Peaks at δ 160.8 (C=N), 146.4 (aromatic C), and 22.0 ppm (CH₃) .

Advanced: How does solvent polarity influence reaction kinetics in Knoevenagel condensations involving this compound?

Methodological Answer:
In mechanochemical Knoevenagel reactions, higher solvent polarity accelerates product formation. For example:

  • Polar Solvents (e.g., DMF) : Increase reaction rates by stabilizing transition states via dipole interactions .
  • In Situ Monitoring : Time-resolved Raman spectroscopy and PXRD isolate intermediates like 2-(hydroxy(4-nitrophenyl)methyl)malononitrile, confirming solvent-dependent pathways .

Advanced: What computational methods predict electronic properties for materials science applications?

Methodological Answer:
Density functional theory (DFT) evaluates electronic transitions and charge transfer:

  • Functionals : B3LYP/6-31G(d,p) aligns best with experimental λmax (607.8 nm vs. 634 nm) for photovoltaic acceptors .
  • Charge Transfer : Derivatives like 2-{3-[2-(3-ethoxy-4-methoxy-phenyl)vinyl]-5,5-dimethyl-cyclohex-2-enylidene}malononitrile enhance nonlinear optical (NLO) properties .

Advanced: How can contradictions in reported synthesis yields be resolved?

Methodological Answer:
Discrepancies arise from catalyst efficiency, solvent choice, and reaction setup:

  • Catalyst Recyclability : Table 5 in shows 5 cycles of a phospha-Michael addition with <5% yield drop, emphasizing catalyst stability.
  • Microwave vs. Reflux : Microwave irradiation reduces side reactions, improving yields from 68% to 96% .

Advanced: How is this compound utilized in synthesizing bioactive heterocycles?

Methodological Answer:

  • Antimicrobial Agents : Derivatives like 2-(4-nitrobenzylidene)malononitrile (JCM-10) show activity via nitro group electron-withdrawing effects .
  • Kinase Inhibitors : Structural analogs (tyrphostins) inhibit EGFR tyrosine kinase by mimicking ATP-binding motifs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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